molecular formula C26H40N2O6 B1429788 N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt CAS No. 5672-82-2

N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt

Cat. No.: B1429788
CAS No.: 5672-82-2
M. Wt: 476.6 g/mol
InChI Key: BRRFRNXPAYUOHB-UHFFFAOYSA-N
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Description

N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt is a chemical compound with the molecular formula C26H40N2O6. It is commonly used in the field of proteomics research and has applications in various scientific disciplines. This compound is known for its role in peptide synthesis, where it serves as a protected form of glutamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt typically involves the protection of the amino group of L-glutamic acid with a benzyloxycarbonyl (Cbz) group. The alpha-carboxyl group is then esterified to form the alpha-methyl ester. The final step involves the formation of the dicyclohexyl ammonium salt. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and esterification processes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Cbz group can be removed under acidic or hydrogenolytic conditions to yield the free amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amide functionalities.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acids or bases.

    Deprotection: Common reagents include hydrogen gas with a palladium catalyst or strong acids like trifluoroacetic acid.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Hydrolysis: Produces L-glutamic acid and methanol.

    Deprotection: Yields L-glutamic acid alpha-methyl ester.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt is widely used in scientific research, particularly in:

    Chemistry: As a building block in peptide synthesis and as a protected amino acid derivative.

    Biology: In the study of enzyme-substrate interactions and protein structure.

    Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during peptide synthesis. The ester group allows for selective hydrolysis, facilitating the incorporation of glutamic acid into peptides. The dicyclohexyl ammonium salt form enhances the solubility and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-Cbz-L-Glutamic acid: Lacks the alpha-methyl ester group.

    L-Glutamic acid alpha-methyl ester: Does not have the Cbz protection.

    N-Cbz-L-Glutamic acid methyl ester: Similar but with a methyl ester instead of an alpha-methyl ester.

Uniqueness

N-Cbz-L-Glutamic acid alpha-methyl ester dicyclohexyl ammonium salt is unique due to its combination of protective groups and ester functionalities, making it highly versatile in peptide synthesis and other chemical applications.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6.C12H23N/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRFRNXPAYUOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5672-82-2, 26566-10-9
Record name NSC156975
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC154965
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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